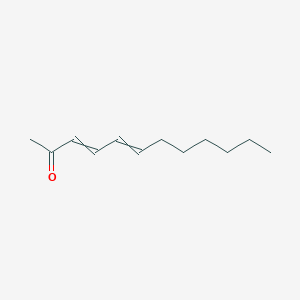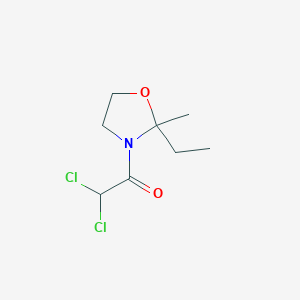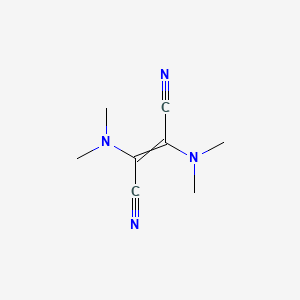![molecular formula C28H54 B14637534 [2-(Cyclohexylmethyl)pentadecyl]cyclohexane CAS No. 55255-74-8](/img/structure/B14637534.png)
[2-(Cyclohexylmethyl)pentadecyl]cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Cyclohexylmethyl)pentadecyl]cyclohexane is a complex organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound contains two cyclohexane rings and a long alkyl chain, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclohexylmethyl)pentadecyl]cyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The purification process typically includes distillation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
[2-(Cyclohexylmethyl)pentadecyl]cyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form cyclohexanone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to form cyclohexane derivatives.
Substitution: Halogenation reactions can occur with halogens like chlorine (Cl2) or bromine (Br2) to form halogenated cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium (Pd) catalyst, elevated temperatures and pressures.
Substitution: Chlorine (Cl2), bromine (Br2), UV light or heat to initiate the reaction.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
[2-(Cyclohexylmethyl)pentadecyl]cyclohexane has various applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of cycloalkanes.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Cyclohexylmethyl)pentadecyl]cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and function. It may also interact with specific proteins, affecting their activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simpler cycloalkane with a single ring structure.
Cyclododecane: A larger cycloalkane with a twelve-membered ring.
Cyclopentadecane: A cycloalkane with a fifteen-membered ring.
Uniqueness
[2-(Cyclohexylmethyl)pentadecyl]cyclohexane is unique due to its dual cyclohexane rings and long alkyl chain, which confer distinct chemical and physical properties.
Properties
CAS No. |
55255-74-8 |
|---|---|
Molecular Formula |
C28H54 |
Molecular Weight |
390.7 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)pentadecylcyclohexane |
InChI |
InChI=1S/C28H54/c1-2-3-4-5-6-7-8-9-10-11-14-23-28(24-26-19-15-12-16-20-26)25-27-21-17-13-18-22-27/h26-28H,2-25H2,1H3 |
InChI Key |
YXVMXTUZMDZWJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CC1CCCCC1)CC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


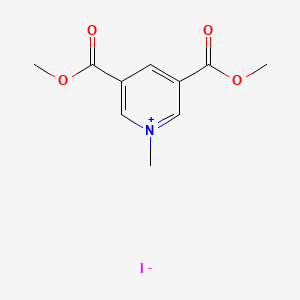
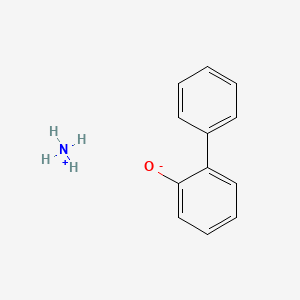
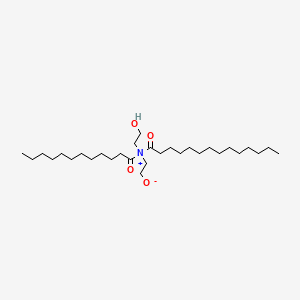
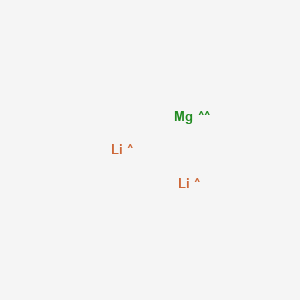
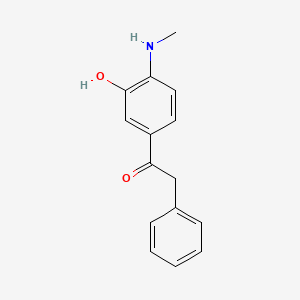
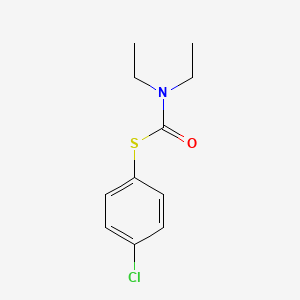
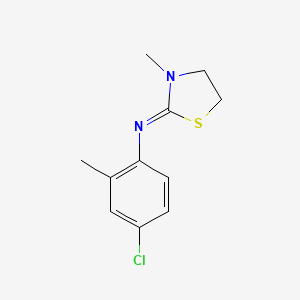
![N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide](/img/structure/B14637505.png)
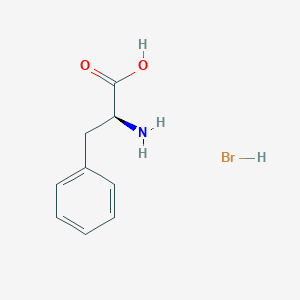

![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
